molecular formula C17H25NO3 B14029909 N-[(4-tert-butylphenyl)carbonyl]leucine

N-[(4-tert-butylphenyl)carbonyl]leucine

Cat. No.: B14029909
M. Wt: 291.4 g/mol
InChI Key: WIDJYPWEBICQHN-UHFFFAOYSA-N
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Description

(4-(TERT-BUTYL)BENZOYL)LEUCINE is an organic compound that combines the structural features of a benzoyl group and the amino acid leucine. The tert-butyl group attached to the benzoyl moiety provides steric hindrance, which can influence the compound’s reactivity and stability. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(TERT-BUTYL)BENZOYL)LEUCINE typically involves the acylation of leucine with 4-tert-butylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Leucine+4-tert-Butylbenzoyl chloride(4-(TERT-BUTYL)BENZOYL)LEUCINE+HCl\text{Leucine} + \text{4-tert-Butylbenzoyl chloride} \rightarrow \text{(4-(TERT-BUTYL)BENZOYL)LEUCINE} + \text{HCl} Leucine+4-tert-Butylbenzoyl chloride→(4-(TERT-BUTYL)BENZOYL)LEUCINE+HCl

The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of (4-(TERT-BUTYL)BENZOYL)LEUCINE may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-(TERT-BUTYL)BENZOYL)LEUCINE can undergo various chemical reactions, including:

    Oxidation: The tert-butyl group can be oxidized under strong oxidative conditions.

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

(4-(TERT-BUTYL)BENZOYL)LEUCINE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4-(TERT-BUTYL)BENZOYL)LEUCINE involves its interaction with molecular targets, such as enzymes or receptors. The benzoyl group can form hydrogen bonds or hydrophobic interactions with target proteins, influencing their activity. The tert-butyl group provides steric hindrance, which can affect the binding affinity and selectivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylbenzoyl chloride: A precursor in the synthesis of (4-(TERT-BUTYL)BENZOYL)LEUCINE.

    4-tert-Butylbenzoic acid: A structurally similar compound with different reactivity and applications.

    Leucine derivatives: Compounds that share the leucine moiety but have different substituents on the benzoyl group.

Uniqueness

(4-(TERT-BUTYL)BENZOYL)LEUCINE is unique due to the combination of the bulky tert-butyl group and the amino acid leucine. This combination imparts specific steric and electronic properties that influence the compound’s reactivity, stability, and interactions with biological targets.

Properties

Molecular Formula

C17H25NO3

Molecular Weight

291.4 g/mol

IUPAC Name

2-[(4-tert-butylbenzoyl)amino]-4-methylpentanoic acid

InChI

InChI=1S/C17H25NO3/c1-11(2)10-14(16(20)21)18-15(19)12-6-8-13(9-7-12)17(3,4)5/h6-9,11,14H,10H2,1-5H3,(H,18,19)(H,20,21)

InChI Key

WIDJYPWEBICQHN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1=CC=C(C=C1)C(C)(C)C

Origin of Product

United States

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